2-Heptanone, 1-(2-pyridinyl)- is a chemical compound classified as a ketone with the molecular formula and a molecular weight of approximately 121.1366 g/mol. This compound features a heptanone backbone substituted with a pyridine ring, making it notable for its potential applications in various scientific fields, including organic synthesis and medicinal chemistry. The compound is also known by several other names, including 2-acetylpyridine and methyl 2-pyridyl ketone .
The synthesis of 2-heptanone, 1-(2-pyridinyl)- can be approached through various methods:
The molecular structure of 2-heptanone, 1-(2-pyridinyl)- is characterized by:
InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3
, which provides a standardized way to represent its structure digitally .
2-Heptanone, 1-(2-pyridinyl)- can participate in various chemical reactions:
The mechanism of action for 2-heptanone, 1-(2-pyridinyl)- primarily involves its reactivity as a ketone:
The physical and chemical properties of 2-heptanone, 1-(2-pyridinyl)- include:
These properties make it suitable for various applications in organic synthesis and flavor chemistry.
The applications of 2-heptanone, 1-(2-pyridinyl)- are diverse:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0